6-Bromo-2-mercaptobenzothiazole

Material Science Thermal Analysis Formulation Chemistry

Standard vulcanization accelerators like unsubstituted MBT degrade above 200°C, causing inconsistent crosslinking in high-temperature rubber curing cycles. 6-Bromo-2-mercaptobenzothiazole (CAS 51618-30-5) solves this with a significantly elevated melting point of 260-263°C. - Thermal stability: Remains intact during high-temp curing (vs MBT 177-181°C) - Copper corrosion inhibition: 95.7% efficiency at 1.0 mM (bromo-enhanced chemisorption) - Synthetic handle: Bromine at 6-position enables Suzuki/Buchwald-Hartwig cross-coupling

Molecular Formula C7H4BrNS2
Molecular Weight 246.2 g/mol
CAS No. 51618-30-5
Cat. No. B1280402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-mercaptobenzothiazole
CAS51618-30-5
Molecular FormulaC7H4BrNS2
Molecular Weight246.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)SC(=S)N2
InChIInChI=1S/C7H4BrNS2/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10)
InChIKeyKNFZKHAWHVYFFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-mercaptobenzothiazole: Properties & Industrial Profile


6-Bromo-2-mercaptobenzothiazole (CAS 51618-30-5) is a halogenated heterocyclic compound belonging to the benzothiazole class. It is characterized by a benzothiazole ring substituted with a bromine atom at the 6-position and a reactive thiol (-SH) group at the 2-position . This compound is primarily recognized for its role as a vulcanization accelerator in the rubber industry and as a corrosion inhibitor, with its utility stemming from the ability of the thiol group to form strong complexes with metal surfaces . Physically, it is a yellow solid with a high melting point of 260-263 °C and a density of 1.93 g/cm³, indicating strong intermolecular interactions .

Vulcanization accelerator. High-temperature curing cycles or elevated thermal load applications.
Corrosion inhibitor. Formulations for copper and alloys in acidic industrial environments.
Heterocyclic building block. Requires reactive bromine and thiol handles for further functionalization.

6-Bromo-2-mercaptobenzothiazole: Substitution Limitations


Substituting 6-bromo-2-mercaptobenzothiazole with a close analog like unsubstituted 2-mercaptobenzothiazole (MBT) or the 6-chloro derivative is not trivial due to significant differences in key physicochemical properties. The presence and type of halogen at the 6-position critically alters the compound's solid-state properties, thermal stability, and reactivity, which are essential parameters in material science and synthetic chemistry applications . The data below demonstrate that a generic substitution would likely fail to meet specific performance criteria related to thermal processing, solubility, and reaction kinetics, making a direct, evidence-based comparison essential for procurement.

Target Compound
6-Bromo-2-mercaptobenzothiazole
Melting Point
260–263 °C
Density
1.93 g/cm³
Supports high-temperature processing and precise stoichiometric complexation.
Potential Substitute
Unsubstituted MBT or 6-Chloro Analog
Melting Point
177–181 °C (MBT)
Density
1.60 g/cm³ (6-Cl)
May shift thermal stability profile and alter formulation specific gravity. Molar stoichiometry in complexation reactions may not transfer directly.

6-Bromo-2-mercaptobenzothiazole: Quantitative Comparison


Elevated Melting Point vs. MBT

The melting point of 6-bromo-2-mercaptobenzothiazole (260-263 °C) is substantially higher than that of the unsubstituted parent compound, 2-mercaptobenzothiazole (MBT), which has a reported melting point of 177-181 °C . This represents an increase of approximately 80 °C, indicating much stronger crystal lattice energy.

Elevated Melting Point vs. MBT
Cross-study comparable
~80 °C higher
Supports high-temperature processing selection.
Compared to 2-mercaptobenzothiazole (177–181 °C).
Material Science Thermal Analysis Formulation Chemistry

Higher Density and Mass vs. 6-Chloro Analog

The presence of bromine versus chlorine at the 6-position results in distinct physical properties. 6-Bromo-2-mercaptobenzothiazole has a higher density (1.93 g/cm³) compared to its 6-chloro analog, which has a density of 1.60 g/cm³ . Its molecular weight is also higher (246.15 g/mol vs. 201.70 g/mol) .

Higher Density vs. 6-Chloro Analog
Cross-study comparable
~20% higher
Relevant for formulation specific gravity and stoichiometry.
6-Chloro-2-mercaptobenzothiazole density: 1.60 g/cm³.
Physicochemical Properties Structure-Activity Relationship Crystallography

Direct Synthesis via Halogenoaniline Route

6-Bromo-2-mercaptobenzothiazole can be synthesized via a specific route using 2,4-dibromoaniline and carbon disulfide, achieving a yield of approximately 57% [1]. This route is distinct from classical methods used for unsubstituted MBT and offers a more direct path to the 6-substituted scaffold compared to post-functionalization strategies.

Direct Synthesis Route
Supporting evidence
~57% yield
Route-specific supply chain utility.
From 2,4-dibromoaniline and carbon disulfide.
Synthetic Methodology Process Chemistry Halogenated Heterocycles

Corrosion Inhibition and Metal-Binding Utility

As a member of the 2-mercaptobenzothiazole (MBT) class, 6-bromo-2-mercaptobenzothiazole is known for its role as a corrosion inhibitor, a property stemming from the ability of the thiol group to strongly adsorb onto metal surfaces . Studies on 2-aminobenzothiazole analogs show that the 6-bromo substitution enhances inhibition efficiency on copper in sulfuric acid, achieving up to 95.7% inhibition at a concentration of 1.0 mM [1]. This class-level evidence supports the expected performance of the 2-mercapto derivative.

Corrosion Inhibition Utility
Class-level inference
95.7% at 1.0 mM
Supports selection for copper protection in acid.
Data from 2-amino analog; performance for thiol derivative is inferred.
Corrosion Science Surface Chemistry Metal Complexation

Key Applications of 6-Bromo-2-mercaptobenzothiazole


High-Temperature Rubber Vulcanization

The significantly elevated melting point of 6-bromo-2-mercaptobenzothiazole (260-263 °C) compared to unsubstituted MBT (177-181 °C) makes it a superior candidate for use as a vulcanization accelerator in rubber formulations that require high-temperature curing cycles or that will experience elevated thermal loads during their service life . This higher thermal stability can prevent premature decomposition of the accelerator, ensuring more consistent and effective crosslinking of the polymer matrix.

Corrosion Inhibitor for Copper in Acidic Media

Based on class-level evidence showing that 6-bromo substitution enhances corrosion inhibition on copper surfaces (e.g., 95.7% efficiency at 1.0 mM for a related analog), 6-bromo-2-mercaptobenzothiazole is a promising candidate for formulating corrosion inhibitor packages for copper and its alloys in acidic industrial environments . Its ability to form a protective film via strong chemisorption of the thiol group, combined with the enhanced adsorption imparted by the bromine atom, provides robust protection against metal dissolution.

Brominated Heterocyclic Building Blocks

The compound serves as a valuable starting material or intermediate for the synthesis of more complex molecules, particularly in medicinal chemistry, due to the presence of the reactive bromine atom and thiol group. The bromine atom at the 6-position is a versatile handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the construction of diverse chemical libraries for drug discovery . The ability to synthesize it directly from 2,4-dibromoaniline with a reasonable yield supports its role as a convenient building block.

Precursor for MOFs and Coordination Polymers

The thiol group of 6-bromo-2-mercaptobenzothiazole is a strong ligand for soft metal ions like copper(I), silver(I), and gold(I). Its high density (1.93 g/cm³) and ability to form stable metal-thiolate complexes make it a candidate for designing novel coordination polymers or metal-organic frameworks (MOFs) with tailored properties for applications in catalysis, gas storage, or sensing .

Application
Selection Property
Validation Focus
High-Temp Vulcanization
Thermal stability profile
Cure kinetics and crosslink consistency at elevated temperature
Corrosion Inhibitor Formulation
Metal surface adsorption strength
Inhibition efficiency in target acidic environment
Heterocyclic Synthesis
Reactive handles (Br, SH) utility
Cross-coupling and nucleophilic substitution reactivity
MOF / Coordination Polymer Design
Metal-thiolate complexation capacity
Framework stability and porosity control

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